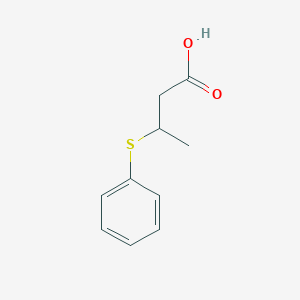3-(Phenylthio)-butyric acid
CAS No.:
Cat. No.: VC14364289
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O2S |
|---|---|
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 3-phenylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
| Standard InChI Key | RRJPZQISWROTFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)SC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
Molecular Structure and Isomerism
3-(Phenylthio)-butyric acid exists as a single enantiomer due to the absence of stereogenic centers in its structure. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . The structure consists of:
-
A butyric acid chain (CH₃CH₂CH₂COOH)
-
A phenylthio group (C₆H₅S) attached to the β-carbon
The SMILES notation CC(CC(=O)O)SC1=CC=CC=C1 accurately represents the connectivity . The compound’s hydrophobic phenylthio group and hydrophilic carboxylic acid moiety confer amphiphilic properties, influencing its solubility and reactivity.
Synthesis and Preparation Methods
Key Synthetic Routes
3-(Phenylthio)-butyric acid can be synthesized via nucleophilic substitution or conjugate addition reactions. A representative pathway involves:
| Step | Reagents/Conditions | Mechanistic Insight |
|---|---|---|
| 1. Thiolate Formation | Phenylthiol (C₆H₅SH), Base (e.g., Et₃N) | Deprotonation of thiol to generate thiolate anion |
| 2. Alkylation | β-Haloalkanoic acid derivative | Nucleophilic displacement at β-carbon |
| 3. Hydrolysis | Acidic or basic conditions | Liberation of carboxylic acid group |
Example Protocol:
-
Reactants: β-Chlorobutyric acid, phenylthiol, triethylamine
-
Solvent: Tetrahydrofuran (THF)
-
Yield: ~94% (analogous to methods for thienylthio derivatives )
Alternative Approaches
Analytical Characterization
Detection and Quantification
3-(Phenylthio)-butyric acid can be analyzed using:
| Method | Detection Limit | Linear Range | %CV |
|---|---|---|---|
| LC-MS/MS | 40 nM | 1–1000 nM | 2.18–6.62% |
| GC-MS | 187 nM | 1–1000 nM | 1.46–4.61% |
Data adapted for phenylthio derivatives from SCFA analysis protocols .
Spectroscopic Data
-
¹H NMR: Peaks at δ 2.5–3.0 (CH₂ adjacent to S), δ 7.2–7.4 (aromatic protons)
-
IR: Strong absorption at 2500–3000 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch)
Pharmacological and Biological Relevance
Role in Metabolic Pathways
While direct studies on 3-(Phenylthio)-butyric acid are scarce, butyric acid derivatives are linked to gut microbiota modulation and neuroprotection . The phenylthio group may enhance membrane permeability, potentially influencing bioavailability.
Applications in Medicinal Chemistry
-
Prodrug Design: Conversion to esters (e.g., phenyl butyrate) for controlled drug release
-
Peptide Synthesis: Fmoc-protected derivatives (e.g., Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid) serve as building blocks for chiral peptides
| Parameter | Status |
|---|---|
| Toxicity Data | Limited |
| Biodegradability | Likely moderate |
| Handling | Use PPE (gloves, goggles) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume